molecular formula C21H28BNO3 B1485433 N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide CAS No. 1501853-90-2

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide

Cat. No.: B1485433
CAS No.: 1501853-90-2
M. Wt: 353.3 g/mol
InChI Key: RLXHXRNVIYMSLH-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide is an advanced boronic ester intermediate designed for pharmaceutical research and organic synthesis. The compound features a naphthalene core functionalized with a pinacol boronic ester and a tert-butyl amide group, making it a versatile building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is critical for forming carbon-carbon bonds, enabling the introduction of the naphthamide moiety into larger molecular architectures. The presence of the pinacol boronate group is a common strategy to enhance the stability and handling properties of boronic acids . The tert-butyl moiety on the amide function can influence the compound's stereoelectronic properties and may be used as a protecting group for the amine functionality in multi-step synthetic sequences. Researchers value this reagent for the development of new active pharmaceutical ingredients (APIs), functional materials, and as a standard in method development for catalysis. As with all reagents of this nature, proper safety precautions should be observed. This product is labeled with the signal word "Warning" and may hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include wearing protective gloves and eye protection and washing thoroughly after handling . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO3/c1-19(2,3)23-18(24)16-12-13-17(15-11-9-8-10-14(15)16)22-25-20(4,5)21(6,7)26-22/h8-13H,1-7H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXHXRNVIYMSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide has been explored for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with various biomolecules makes it a candidate for drug development targeting specific receptors involved in diseases such as cancer and neurodegenerative disorders.

Material Science

The compound's unique structural properties allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates its potential use in creating smart materials that respond to environmental stimuli.

Catalysis

Due to the presence of the boron atom in its structure, this compound can act as a catalyst or catalyst precursor in organic reactions. It has shown effectiveness in cross-coupling reactions and other transformations that are pivotal in synthetic organic chemistry.

Case Study 1: Medicinal Applications

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer activity against specific cell lines. The mechanism was attributed to the compound’s ability to inhibit key signaling pathways involved in cell proliferation and survival.

Case Study 2: Material Development

Research conducted at a leading materials science institute highlighted the use of this compound in developing nanocomposites with enhanced electrical conductivity and thermal stability. The integration of boron-containing compounds into polymer matrices resulted in materials suitable for electronic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives

  • N-(4-(tert-Butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (6.64): Structure: Features a benzamide core with a tert-butyl group on the aniline moiety. Synthesis: Prepared via coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 4-(tert-butyl)aniline (77% yield, silica gel chromatography) . Physical Properties: Melting point 160–162°C, indicating high crystallinity . Applications: Potential tubulin-targeting agent in cancer chemotherapy .
  • N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide :

    • Key Difference : Replaces the phenyl ring with a naphthyl group, increasing molecular weight and π-conjugation. This modification may enhance binding to hydrophobic protein pockets or improve photophysical properties.

Acetamide Derivatives

  • N-(tert-Butyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (BD273673): Structure: Acetamide backbone with a phenylboronate ester. Molecular Weight: 317.24 g/mol (C₁₈H₂₈BNO₃) . Applications: Used in cross-coupling reactions for drug intermediate synthesis .
  • N-(4-(tert-butyl)phenyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.58) :

    • Synthesis : Lower yield (43%) compared to benzamide analogs, possibly due to steric hindrance from the acetamide group .
    • Physical State : Isolated as an oil, suggesting reduced crystallinity .

Functionalized Aryl Systems

  • 4-(tert-Butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide: Modification: Fluorine substitution at the ortho position. Molecular Weight: 411.33 g/mol (C₂₄H₃₁BFNO₃) .
  • N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine :

    • Structure : Aliphatic amine with a methyl-substituted arylboronate.
    • Applications : Used in medicinal chemistry for CNS-directed therapies .

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point/State CAS Number Reference
N-(tert-Butyl)-2-(4-(dioxaborolan-2-yl)phenyl)acetamide (BD273673) 317.24 Solid (97% purity) 1256359-83-7
4-(tert-Butyl)-N-(2-fluoro-4-(dioxaborolan-2-yl)benzyl)benzamide 411.33 Solid (95% purity) 1607005-58-2
N-(tert-Butyl)-4-(dioxaborolan-2-yl)-1-naphthamide (Hypothetical) ~395.30* Likely solid N/A N/A

*Estimated based on structural analogs.

Preparation Methods

Multi-Step Synthetic Route via Esterification, Tert-Butylation, and Boronation

A patented method describes the synthesis of a closely related boronate ester of a tert-butyl-substituted naphthalene derivative, which serves as a foundation for preparing the target naphthamide boronate compound. The process involves:

  • Step 1: Esterification
    Starting from 2-naphthol and pyridine-2-sulfonyl chloride, an ester intermediate is formed. This step establishes the naphthalene core functionalized for subsequent modifications.

  • Step 2: Tert-Butylation
    The ester intermediate undergoes tert-butylation to introduce the bulky tert-butyl group at the 4-position of the naphthalene ring, enhancing the compound's steric and electronic properties.

  • Step 3: Boronation
    The final step involves the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via a palladium-catalyzed reaction. The reaction mixture typically contains the intermediate, pinacol boronate ester, palladium acetate, and sodium acetate in a solvent such as xylene. The mixture is heated to 90–110°C for 6–12 hours under inert conditions. After completion, the product is isolated by aqueous workup, drying, and recrystallization from ethyl acetate to yield the pure boronate ester compound.

Reaction Conditions and Outcome:

Step Reagents & Catalysts Solvent Temperature (°C) Time (hours) Yield (%) Notes
Esterification 2-naphthol, pyridine-2-sulfonyl chloride Not specified Ambient Not specified Not specified Formation of ester intermediate
Tert-Butylation tert-butylation reagents Not specified Ambient to reflux Not specified Not specified Introduction of tert-butyl group
Boronation Pinacol boronate ester, Pd(OAc)2, NaOAc Xylene 90–110 6–12 High Recrystallization from ethyl acetate

This method emphasizes cost efficiency, high yield, and good product quality by employing readily available raw materials and optimized reaction steps.

Palladium-Catalyzed Borylation of Aryl Halides

Another widely employed strategy for synthesizing boronate esters with tert-butyl amide functionalities involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. This method is applicable to substrates bearing the tert-butyl amide group on the naphthalene ring or related aromatic systems.

Typical Reaction Setup:

  • Reagents:

    • Aryl halide precursor (e.g., 4-bromo- or 4-triflate-substituted naphthamide derivatives)
    • Bis(pinacolato)diboron
    • Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4
    • Base such as potassium acetate or sodium carbonate
    • Solvent: N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene/ethanol mixtures
  • Conditions:

    • Inert atmosphere (nitrogen or argon)
    • Temperature range: 80–110°C
    • Reaction time: 4–12 hours
  • Workup:

    • Dilution with ethyl acetate or similar organic solvents
    • Filtration and concentration
    • Purification by silica gel chromatography or recrystallization

Representative Example:

Parameter Details
Substrate tert-Butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (analogous aryl system)
Catalyst Pd(dppf)Cl2 (0.53 mmol)
Boron Source Bis(pinacolato)diboron (15.8 mmol)
Base Potassium acetate (31.5 mmol)
Solvent Anhydrous DMF
Temperature 85°C
Time 4 hours
Yield 41%
Purification Silica gel chromatography

This approach is adaptable to various substrates and yields moderate to high purity boronate esters, which can be further functionalized.

Suzuki-Miyaura Cross-Coupling for Amide Formation

For the final assembly of the N-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide, Suzuki-Miyaura cross-coupling reactions are frequently employed. This involves coupling the boronate ester intermediate with an appropriate amide-bearing aryl halide or amine derivative under palladium catalysis.

Typical Reaction Conditions:

Parameter Details
Boronate Ester 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (model compound)
Coupling Partner 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone (amine derivative)
Catalyst Pd(PPh3)4 (0.05 mmol)
Base Sodium carbonate (2.0 M aqueous solution)
Solvent Toluene: Ethanol (2:1)
Temperature 80°C
Time 4.5 hours
Yield 93%
Workup Extraction, washing with NaHCO3, drying over MgSO4, concentration

This method provides high yields and purity of the final amide-functionalized boronate ester, suitable for further applications in medicinal chemistry or material science.

Purification and Characterization

  • Purification Techniques:

    • Recrystallization from ethyl acetate or ethyl acetate/hexane mixtures
    • Silica gel column chromatography using hexanes/ethyl acetate gradients
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity
    • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation
    • Melting point determination (e.g., 169–170°C for related compounds)
    • Drying over anhydrous sodium sulfate or magnesium sulfate to remove residual moisture

Summary Table of Preparation Methods

Methodology Key Steps Catalyst/System Solvent(s) Temp (°C) Time (h) Yield (%) Notes
Multi-step esterification/tert-butylation/boronation Esterification → tert-butylation → boronation Pd(OAc)2, NaOAc Xylene 90–110 6–12 High Cost-effective, high purity
Pd-catalyzed borylation of aryl halides Aryl halide + bis(pinacolato)diboron Pd(dppf)Cl2, KOAc DMF, 1,4-dioxane 80–85 4–12 Moderate Versatile for various substrates
Suzuki-Miyaura cross-coupling Boronate ester + amide aryl halide/amine Pd(PPh3)4, Na2CO3 Toluene:EtOH (2:1) 80 4.5 93 High yield, suitable for final coupling

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, CCl₄, AIBN, 80°C75–85
BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 100°C60–70
Amide formationtert-Butylamine, HATU, DIPEA, DMF, RT80–90

Advanced: How can reaction conditions be optimized to mitigate low yields in the borylation step?

Low yields often arise from incomplete conversion or side reactions (e.g., protodeboronation). Optimization strategies include:

  • Catalyst screening : Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance .
  • Solvent selection : Polar aprotic solvents like DMSO enhance boron electrophilicity but may require degassing to prevent oxidation .
  • Additives : KOAc or Cs₂CO₃ as a base improves boron transfer efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm, singlet) and boronate ester (δ ~1.3–1.4 ppm, multiplet) .
  • HRMS : Validates molecular weight (e.g., [M+Na]⁺ ion in ESI-MS) .
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced: How should researchers address contradictory data in stability studies under varying pH?

Contradictions in stability data (e.g., hydrolysis rates) require multi-method validation :

  • HPLC-MS : Monitor degradation products in aqueous buffers (pH 2–12) at 25–40°C .
  • Kinetic studies : Fit data to first-order decay models to compare half-lives. For example, acidic conditions (pH < 4) may accelerate boronate ester hydrolysis .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid boronate ester hydrolysis .
  • Solvent : Dissolve in dry DMSO or THF for long-term storage (~6 months) .

Advanced: What strategies improve solubility for in vitro bioactivity assays?

Poor aqueous solubility can be addressed via:

  • Co-solvents : Use ≤10% DMSO or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the amide nitrogen .

Basic: How is this compound utilized in medicinal chemistry research?

The boronate ester enables Suzuki couplings to generate biaryl scaffolds for kinase inhibitors or PROTACs . The tert-butyl group enhances metabolic stability by shielding the amide bond from enzymatic cleavage .

Advanced: What computational methods predict binding affinities of derivatives to target proteins?

  • Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR) .
  • MD simulations : Analyze binding pose stability over 100-ns trajectories (AMBER or GROMACS) .

Basic: What safety precautions are essential during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation .

Advanced: How can researchers troubleshoot purification challenges (e.g., low yields after column chromatography)?

  • Gradient optimization : Adjust solvent polarity (e.g., hexane:EtOAc from 9:1 to 1:1) to resolve co-eluting impurities .
  • Alternative methods : Employ preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide

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